1-cyclopropyl-6,7-difluoro-8-methoxy-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide
Overview
Description
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H18F2N2O4 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.12346338 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Studies have focused on the synthesis, crystal structure, and polymorphic modifications of related quinoline derivatives, highlighting their potential in developing new therapeutic agents. For example, Shishkina et al. (2018) discovered two polymorphic modifications of a quinoline derivative with strong diuretic properties, indicating its potential as a hypertension remedy. These modifications differ in their crystal packing and structural organization, which could influence their physical properties and, by extension, their biological activity (Shishkina et al., 2018).
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinoline derivatives. Tian et al. (2014) isolated a quinoline alkaloid from a novel halophilic actinomycete, which exhibited antimicrobial activities against some plant pathogens, demonstrating the compound's potential in agricultural and pharmaceutical applications (Tian et al., 2014).
Photostability and Photochemistry
The photochemistry of related quinoline compounds, such as ciprofloxacin, has been investigated, revealing insights into their stability and behavior under light exposure. Mella et al. (2001) studied the photochemistry of ciprofloxacin in aqueous solutions, providing valuable information on the stability and safety of related quinoline derivatives in light-exposed environments (Mella et al., 2001).
Antitubercular Activity
Novel quinoline derivatives have been synthesized and evaluated for their antitubercular activity. Kantevari et al. (2011) reported that certain dihydro-6H-quinolin-5-ones demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(4-methoxyphenyl)-4-oxoquinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4/c1-28-13-7-3-11(4-8-13)24-21(27)15-10-25(12-5-6-12)18-14(19(15)26)9-16(22)17(23)20(18)29-2/h3-4,7-10,12H,5-6H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAJWPDSZMFOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.